

Application Notes and Protocols: ER-076349 for Tubulin Polymerization Assay

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Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424

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Introduction

ER-076349 is a synthetic analog of Halichondrin B and a potent inhibitor of tubulin polymerization.[1] By disrupting microtubule dynamics, **ER-076349** induces G2/M cell cycle arrest and apoptosis in cancer cells, making it a compound of significant interest in oncology research and drug development.[1] These application notes provide a detailed protocol for assessing the in vitro effect of **ER-076349** on tubulin polymerization, a critical assay for characterizing its mechanism of action and potency.

Mechanism of Action

ER-076349 exerts its biological effects by interacting with tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic structures that undergo continuous phases of polymerization (growth) and depolymerization (shrinkage), a process essential for various cellular functions, including cell division, intracellular transport, and maintenance of cell shape.

ER-076349 disrupts this dynamic equilibrium. While it has been observed to slightly stimulate the formation of tubulin oligomers in the presence of GDP, it potently inhibits the overall process of microtubule assembly.[2][3] This leads to the suppression of microtubule growth, disruption of the mitotic spindle, and ultimately, cell cycle arrest at the G2/M phase.[1]

Quantitative Data

The following table summarizes the reported in vitro inhibitory concentrations of **ER-076349** against various human cancer cell lines. It is important to note that these IC50 values represent the concentration of **ER-076349** that inhibits cell proliferation by 50% and are not direct measures of inhibition in a cell-free tubulin polymerization assay.

Cell Line	Cancer Type	IC50 (nM)
MDA-MB-435	Melanoma	0.59
COLO 205	Colon Cancer	2.4
DLD-1	Colon Cancer	7.3
DU 145	Prostate Cancer	3.6
LNCaP	Prostate Cancer	1.8
LOX	Melanoma	3.2
HL-60	Leukemia	2.6
U937	Lymphoma	4.0

Data sourced from MedChemExpress.[\[1\]](#)

Experimental Protocols

This section details a generalized protocol for an in vitro tubulin polymerization assay to evaluate the inhibitory activity of **ER-076349**. This protocol is based on established methods and can be adapted for either absorbance (turbidity) or fluorescence-based detection.

Materials and Reagents

- Tubulin: Highly purified (>99%) tubulin from a commercial source (e.g., bovine brain tubulin).
- **ER-076349**: Stock solution in an appropriate solvent (e.g., DMSO).
- GTP (Guanosine-5'-triphosphate): Stock solution (e.g., 100 mM).

- General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
- Polymerization Buffer (PB): GTB supplemented with 10% glycerol and 1 mM GTP.
- Positive Control: A known tubulin polymerization inhibitor (e.g., Nocodazole) or enhancer (e.g., Paclitaxel).
- Negative Control: Assay buffer with the same final concentration of the solvent used for **ER-076349** (e.g., DMSO).
- 96-well microplates: Clear, flat-bottom for absorbance; black, flat-bottom for fluorescence.
- Temperature-controlled microplate reader: Capable of kinetic reads at 340 nm (absorbance) or with appropriate filters for fluorescence.

Experimental Procedure

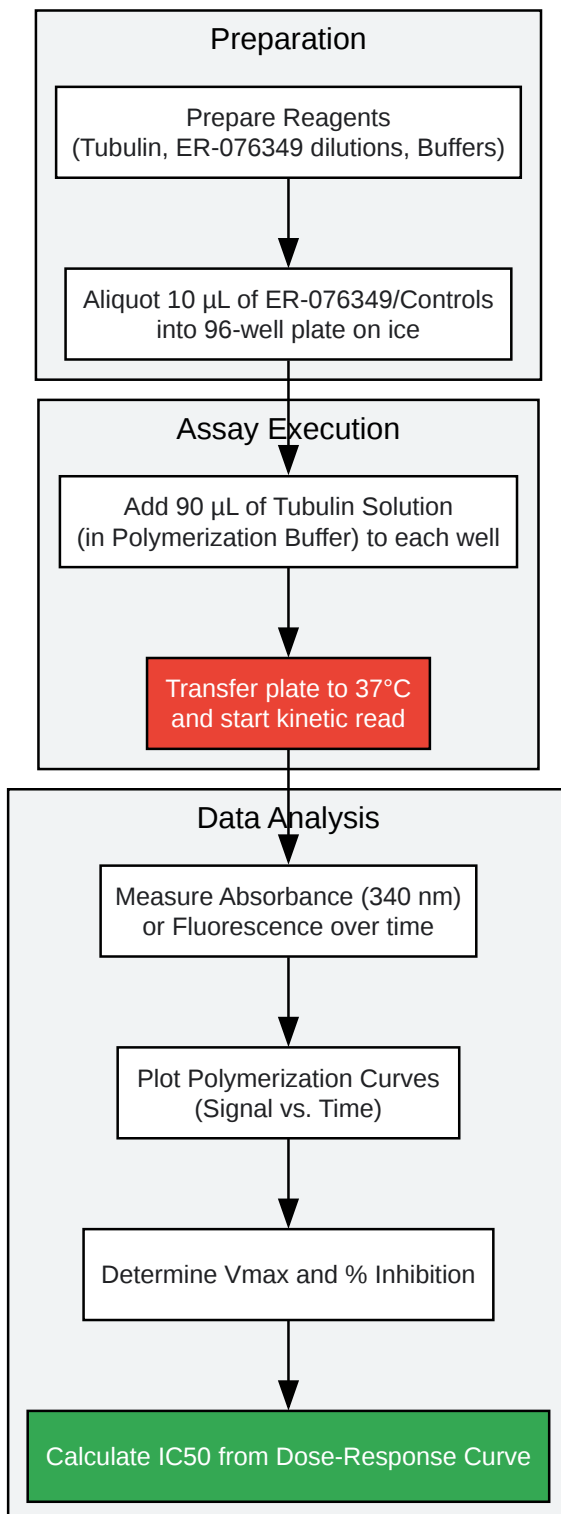
- Preparation of Reagents:
 - Thaw all reagents on ice. Keep tubulin on ice at all times and use within one hour of thawing.
 - Prepare a series of dilutions of **ER-076349** in General Tubulin Buffer. The final concentration in the assay will be 10-fold lower. A suggested starting range is 1 nM to 10 μM.
 - Prepare positive and negative controls at appropriate concentrations.
- Assay Setup (on ice):
 - In a 96-well plate on ice, add 10 μL of the diluted **ER-076349**, positive control, or negative control to the respective wells.
 - Prepare the tubulin solution in Polymerization Buffer to a final concentration of 3 mg/mL.
 - Add 90 μL of the tubulin solution to each well, bringing the total volume to 100 μL.
- Initiation and Measurement of Polymerization:

- Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
- Start the kinetic read immediately. Measure the absorbance at 340 nm or fluorescence at appropriate excitation/emission wavelengths every minute for 60-90 minutes.
- Data Analysis:
 - Plot the absorbance or fluorescence intensity as a function of time for each concentration of **ER-076349** and the controls.
 - The resulting curves will show three phases: nucleation (lag phase), growth (steep increase), and steady-state (plateau).
 - Determine the maximum polymerization rate (V_{max}) from the steepest part of the curve.
 - The extent of inhibition can be calculated by comparing the V_{max} and the plateau level of the **ER-076349**-treated samples to the negative control.
 - If a dose-response is observed, an IC_{50} value (the concentration of **ER-076349** that inhibits tubulin polymerization by 50%) can be calculated by plotting the percentage of inhibition against the log of the **ER-076349** concentration and fitting the data to a suitable sigmoidal dose-response curve.

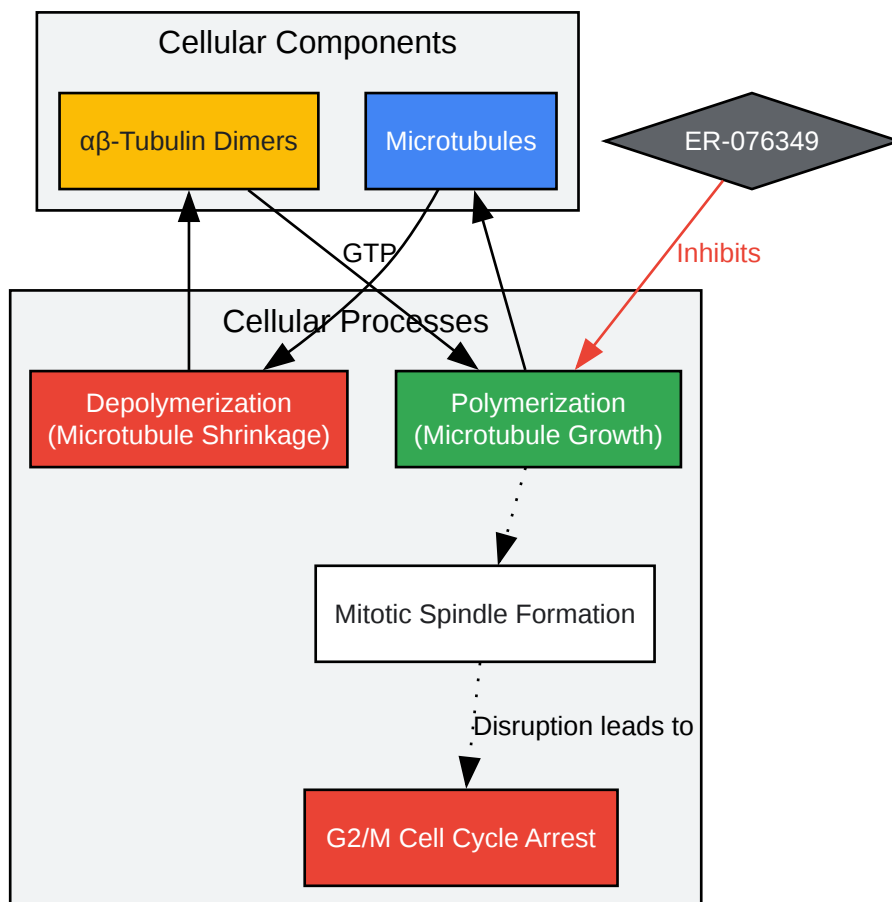
Visualizations

Experimental Workflow

Experimental Workflow for Tubulin Polymerization Assay



Mechanism of ER-076349 Action on Tubulin Polymerization



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